molecular formula C13H16N4O2 B14676549 2,4-Diamino-5-(2,3-dimethoxybenzyl)pyrimidine CAS No. 37389-79-0

2,4-Diamino-5-(2,3-dimethoxybenzyl)pyrimidine

Cat. No.: B14676549
CAS No.: 37389-79-0
M. Wt: 260.29 g/mol
InChI Key: IURBSWPLAMHMIG-UHFFFAOYSA-N
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Description

2,4-Diamino-5-(2,3-dimethoxybenzyl)pyrimidine is an organic compound belonging to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biological systems, including DNA and RNA structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diamino-5-(2,3-dimethoxybenzyl)pyrimidine typically involves the reaction of 2,4-diaminopyrimidine with 2,3-dimethoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and purity. These optimizations may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-Diamino-5-(2,3-dimethoxybenzyl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles in the presence of a base like potassium carbonate (K2CO3)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

2,4-Diamino-5-(2,3-dimethoxybenzyl)pyrimidine has several scientific research applications, including:

Mechanism of Action

The primary mechanism of action of 2,4-Diamino-5-(2,3-dimethoxybenzyl)pyrimidine involves the inhibition of dihydrofolate reductase (DHFR). This enzyme is crucial for the reduction of dihydrofolate to tetrahydrofolate, a key step in the synthesis of purines, pyrimidines, and amino acids. By inhibiting DHFR, the compound effectively disrupts DNA synthesis and cell division in susceptible organisms .

Comparison with Similar Compounds

Similar Compounds

    Trimethoprim: 2,4-Diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine

    Pyrimethamine: 2,4-Diamino-5-(4-chlorophenyl)-6-ethylpyrimidine

    Methotrexate: 4-amino-10-methylfolic acid

Uniqueness

2,4-Diamino-5-(2,3-dimethoxybenzyl)pyrimidine is unique due to its specific substitution pattern on the benzyl ring, which may confer distinct biological activity and selectivity compared to other similar compounds. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry .

Properties

CAS No.

37389-79-0

Molecular Formula

C13H16N4O2

Molecular Weight

260.29 g/mol

IUPAC Name

5-[(2,3-dimethoxyphenyl)methyl]pyrimidine-2,4-diamine

InChI

InChI=1S/C13H16N4O2/c1-18-10-5-3-4-8(11(10)19-2)6-9-7-16-13(15)17-12(9)14/h3-5,7H,6H2,1-2H3,(H4,14,15,16,17)

InChI Key

IURBSWPLAMHMIG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1OC)CC2=CN=C(N=C2N)N

Origin of Product

United States

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